Solubility Enhancement: The Prodrug Advantage Over Vidarabine Base for Formulation
Vidarabine sodium phosphate is specifically synthesized to overcome the low aqueous solubility of its parent compound, vidarabine . While vidarabine base has a reported aqueous solubility of only 0.05% (approximately 0.5 mg/mL) [1], the sodium phosphate salt form is described as a 'soluble nucleotide derivative' that is 'freely soluble in water' . This significant increase in solubility is a key enabling property for intravenous formulation and in vitro aqueous assays, directly contrasting with the limitations of the parent nucleoside.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Freely soluble in water (described as a 'soluble nucleotide derivative') |
| Comparator Or Baseline | Vidarabine (ara-A): 0.05% solubility (~0.5 mg/mL) [1] |
| Quantified Difference | Substantial qualitative improvement; enables aqueous intravenous formulations that are unfeasible with vidarabine base. |
| Conditions | Standard ambient temperature |
Why This Matters
For researchers developing in vitro assays or in vivo administration protocols, the high aqueous solubility of vidarabine sodium phosphate is a critical procurement factor, eliminating the need for organic co-solvents (like DMSO) that can confound experimental results.
- [1] iiab.live. Vidarabine. Solubility and pharmacokinetics. View Source
